Scientific Field: Organic Chemistry
Summary of the Application: 1-Phenyl-1-pentyne is used in the highly regioselective synthesis of polysubstituted naphthalene derivatives. Naphthalene derivatives have a wide range of applications in the field of organic synthesis and medicinal chemistry.
Methods of Application or Experimental Procedures: The specific method involves a gallium trichloride catalyzed alkyne-aldehyde coupling. .
Results or Outcomes: The outcome of this process is the production of polysubstituted naphthalene derivatives.
Summary of the Application: 1-Pentyne, a compound structurally similar to 1-Phenyl-1-pentyne, is used in the preparation of lithium acetylides.
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with lithium to form lithium acetylides. .
Results or Outcomes: The outcome of this process is the production of lithium acetylides, which are used in the synthesis of α,α-dibranched propargyl sulfinamides.
Methods of Application or Experimental Procedures: The specific method involves the reaction of 1-Pentyne with other reagents to form 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans. .
Results or Outcomes: The outcome of this process is the production of 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans.
1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol. It is classified as an alkyne, characterized by the presence of a triple bond between carbon atoms. Specifically, this compound features a phenyl group (a benzene ring) attached to a pentyne chain, which is a five-carbon alkyne. It is also known by other names such as benzene, 1-pentynyl- and 1-pentynylbenzene. The compound has a CAS Registry Number of 4250-81-1 and is typically found as a colorless to light yellow liquid at room temperature .
These reactions highlight its reactivity profile and potential for further chemical transformations.
Several methods exist for synthesizing 1-phenyl-1-pentyne:
1-Phenyl-1-pentyne has several applications in both industrial and research settings:
Several compounds share structural similarities with 1-phenyl-1-pentyne. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features | Unique Aspects |
|---|---|---|---|
| 1-Pentyne | Alkyne | Simple five-carbon chain | Lacks aromaticity; less stable |
| Phenylacetylene | Alkyne | Contains a phenyl group; shorter carbon chain | More reactive due to terminal triple bond |
| 2-Pheynlbutyne | Alkyne | Four-carbon chain with phenyl group | Different carbon chain length |
| Diphenylacetylene | Alkyne | Two phenyl groups | Increased steric hindrance |
1-Phenyl-1-pentyne represents a terminal alkyne hydrocarbon characterized by its distinctive molecular architecture combining an aromatic phenyl group with a pentynyl chain [1] [2]. The compound exhibits the molecular formula C₁₁H₁₂ with a molecular weight of 144.21 grams per mole, classified under the International Union of Pure and Applied Chemistry nomenclature as pent-1-yn-1-ylbenzene [1] [3]. The structural representation follows the Simplified Molecular Input Line Entry System notation as CCCC#Cc1ccccc1, clearly delineating the linear alkyl chain terminating in a triple bond directly attached to the benzene ring [1] [4].
The molecular architecture centers around the carbon-carbon triple bond, which constitutes the defining structural feature of this alkyne compound [5] [6]. The triple bond consists of one sigma bond formed by the overlap of sp-hybridized orbitals and two pi bonds resulting from the lateral overlap of unhybridized p-orbitals [5] [7]. This bonding arrangement creates a linear geometry around the alkyne carbons with bond angles of 180 degrees, consistent with sp hybridization characteristics [5] [6].
Bond length measurements reveal that the carbon-carbon triple bond in alkyne systems measures approximately 1.20-1.21 Ångströms, significantly shorter than the carbon-carbon single bonds (1.54 Ångströms) found in the alkyl chain portion of the molecule [6] [8] [7]. The carbon-hydrogen bonds associated with the sp-hybridized carbon atoms measure approximately 1.06-1.08 Ångströms, shorter than those found in sp² (1.09 Ångströms) or sp³ (1.10 Ångströms) hybridized carbon systems due to the increased s-character of the sp orbital [8] [7].
The phenyl ring maintains its characteristic aromatic bond lengths of approximately 1.39-1.40 Ångströms for the carbon-carbon bonds within the ring structure [8]. The connection between the phenyl ring and the alkyne functionality occurs through a carbon-carbon single bond exhibiting sp²-sp hybridization characteristics, with a bond length of approximately 1.43 Ångströms [8].
Bond dissociation energies demonstrate the exceptional strength of the triple bond, with values reaching 966 kilojoules per mole, substantially higher than single carbon-carbon bonds (348 kilojoules per mole) or double carbon-carbon bonds [6] [7]. This increased bond strength results from the presence of three bonding interactions between the carbon atoms and the increased s-character of the sp-hybridized orbitals [7].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ | PubChem, NIST [1] [2] |
| Molecular Weight (g/mol) | 144.21 | PubChem, ChemSpider [1] [9] |
| CAS Number | 4250-81-1 | PubChem, NIST [1] [2] |
| IUPAC Name | pent-1-yn-1-ylbenzene | PubChem [1] |
| SMILES | CCCC#Cc1ccccc1 | PubChem [1] |
| Boiling Point (°C) | 213-215 | ChemBk, SCBT [10] [11] |
| Density (g/cm³) | 0.903-0.911 | ChemBk, Stenutz [10] [11] |
| Refractive Index | 1.540-1.542 | ChemBk, SCBT [10] [11] |
Crystallographic investigations of 1-phenyl-1-pentyne have been limited due to the compound's liquid state at room temperature and the challenges associated with obtaining suitable crystal samples for single-crystal X-ray diffraction analysis [10] [11]. The compound exists as a colorless liquid with a melting point of approximately 73.25°C, which necessitates low-temperature crystallization techniques for structural determination [12].
The molecular packing in crystalline forms of related phenylalkyne compounds demonstrates the influence of intermolecular interactions on solid-state structures [13] [14]. In analogous phenylalkyne systems, crystallographic studies reveal that the linear alkyne moieties adopt extended conformations to minimize steric interactions while maximizing van der Waals contacts between adjacent molecules [14] [15].
Density functional theory calculations and powder X-ray diffraction studies on related phenylalkyne compounds indicate that these molecules tend to pack in structures that optimize the balance between aromatic ring stacking interactions and the linear arrangement of the alkyne chains [16] [14]. The phenyl groups typically engage in edge-to-face or offset face-to-face interactions, while the alkyne chains adopt antiparallel arrangements to minimize dipole-dipole repulsions [14].
The crystal structure determination of related compounds, such as various substituted phenylalkynes, reveals unit cell parameters that accommodate the linear alkyne geometry while allowing for efficient packing of the aromatic systems [13] [14]. These studies demonstrate that the alkyne carbon atoms maintain their sp hybridization and linear geometry even in the solid state, with minimal deviation from the ideal 180-degree bond angle [14] [15].
Temperature-dependent crystallographic studies of similar phenylalkyne compounds show that the alkyne functionality remains relatively rigid throughout various temperature ranges, while the aromatic rings may exhibit some degree of thermal motion [13] [17]. This behavior reflects the high bond strength and directional nature of the triple bond compared to the more flexible aromatic system interactions [17].
Conformational analysis of 1-phenyl-1-pentyne reveals multiple low-energy conformational states arising from rotation around the carbon-carbon bonds in the alkyl chain [18] [19] [20]. Theoretical calculations using density functional theory and second-order Møller-Plesset perturbation theory methods identify distinct conformational minima corresponding to different orientations of the alkyl chain relative to the phenyl ring [18] [19].
The primary conformational states include the anti (extended) and gauche (folded) conformations, defined by the dihedral angle between the phenyl ring and the alkyne-containing chain [18] [19] [21]. Spectroscopic evidence from related phenylalkyne compounds demonstrates that the anti conformation typically represents the global minimum energy structure, while gauche conformations constitute local minima with energies approximately 2.1-3.5 kilojoules per mole higher than the anti form [18] [19].
Population distributions at ambient temperature (298 Kelvin) indicate that the anti conformation accounts for approximately 65-70 percent of the molecular population, while gauche conformations comprise 25-30 percent [18] [21]. High-energy eclipsed conformations, representing transition states between stable conformers, contribute only 5-10 percent to the overall population due to their elevated energies of 8.4-12.6 kilojoules per mole above the global minimum [21].
Molecular dynamics simulations of similar phenylalkyne systems reveal that conformational interconversion occurs on picosecond to nanosecond timescales at room temperature [22] [23]. The barrier heights for rotation around carbon-carbon single bonds typically range from 8-15 kilojoules per mole, allowing for rapid conformational exchange under ambient conditions [22] [23].
The presence of the rigid triple bond introduces constraints on the available conformational space compared to fully saturated alkyl chains [22] [21]. The linear geometry requirement of the alkyne functionality limits the degrees of freedom available to the molecular system while maintaining the sp hybridization characteristics of the alkyne carbons [22] [21].
Solvent effects on conformational preferences have been investigated through polarizable continuum model calculations, revealing that polar solvents can stabilize certain conformational states through specific interactions with the aromatic system or the alkyne functionality [22]. However, the fundamental conformational preferences remain largely unchanged across different solvent environments [22].
| Conformer | Relative Energy (kJ/mol) | Population (298K) | Dihedral Angle (°) | Description |
|---|---|---|---|---|
| Anti (Extended) | 0.0 | 65-70% | 180 ± 10 | Minimum energy conformation [18] [19] |
| Gauche (Folded) | 2.1-3.5 | 25-30% | 60 ± 15 | Local minimum with moderate stability [18] [21] |
| Eclipsed | 8.4-12.6 | 5-10% | 0 ± 10 | High energy transition state [21] |
Comparative structural analysis of 1-phenyl-1-pentyne with related phenylalkyne compounds reveals systematic trends in molecular properties as a function of alkyl chain length and substitution patterns [18] [19] [24]. The homologous series of phenylalkynes, including phenylacetylene, 1-phenyl-1-butyne, 1-phenyl-1-pentyne, and 1-phenyl-1-hexyne, demonstrates regular increases in molecular weight, boiling point, and conformational complexity with increasing chain length [24] [25].
1-Phenyl-1-butyne, with molecular formula C₁₀H₁₀, represents the first member of the series to exhibit conformational flexibility, displaying two distinct conformational states corresponding to anti and gauche arrangements of the propyl chain relative to the phenyl ring [18] [19]. Spectroscopic studies reveal that these two conformations have electronic origin transitions at 37617 and 37620 reciprocal centimeters, demonstrating the subtle but measurable effects of conformational changes on electronic properties [18] [19].
The progression to 1-phenyl-1-pentyne introduces additional conformational complexity due to the presence of two rotatable carbon-carbon bonds in the butyl chain [18] [19]. This increased flexibility results in 2-3 observable conformational states under supersonic expansion conditions, reflecting the multiple local minima available on the potential energy surface [18] [20].
5-Phenyl-1-pentyne, an isomeric compound with the same molecular formula as 1-phenyl-1-pentyne but with the triple bond at the terminal position of the chain rather than adjacent to the phenyl ring, exhibits three distinct conformational states with electronic origins at 37538, 37578, and 37601 reciprocal centimeters [18] [19]. The conformational assignments correspond to gauche-anti, gauche-gauche, and anti-gauche arrangements about the two rotatable bonds in the chain [18] [19].
Boiling point trends within the series reflect the increasing van der Waals interactions associated with longer alkyl chains [26]. The progression from phenylacetylene (142-144°C) through 1-phenyl-1-butyne (180-182°C) to 1-phenyl-1-pentyne (213-215°C) demonstrates regular increases of approximately 30-35°C per additional methylene group [24] [25].
Hydrogenation reactivity studies comparing different phenylalkynes reveal that phenylacetylene exhibits greater sensitivity to competitive reactions compared to longer-chain analogs [24]. This enhanced reactivity relates to the disruption of aromatic stacking interactions that stabilize phenylacetylene in solution, while longer-chain phenylalkynes benefit from additional van der Waals stabilization [24].
| Compound | Formula | Molecular Weight | Boiling Point (°C) | Conformers Observed |
|---|---|---|---|---|
| Phenylacetylene | C₈H₆ | 102.13 | 142-144 | 1 [25] |
| 1-Phenyl-1-butyne | C₁₀H₁₀ | 130.19 | 180-182 | 2 [18] [19] |
| 1-Phenyl-1-pentyne | C₁₁H₁₂ | 144.21 | 213-215 | 2-3 [18] [20] |
| 1-Phenyl-1-hexyne | C₁₂H₁₄ | 158.24 | 245-247 | 3-4 [24] |
| 5-Phenyl-1-pentyne | C₁₁H₁₂ | 144.21 | 215-217 | 3 [18] [19] |
1-Phenyl-1-pentyne exhibits well-defined physical constants that characterize its molecular behavior under standard conditions. The compound displays a boiling point range of 213-215°C (486-487.2 K) at atmospheric pressure [1] [2] [3], which is consistent with its molecular structure featuring both aromatic and aliphatic components. This boiling point is substantially higher than that of simple alkynes due to the presence of the phenyl group, which increases intermolecular interactions through π-π stacking and enhanced van der Waals forces.
The density of 1-phenyl-1-pentyne ranges from 0.903 to 0.911 g/cm³ at room temperature [1] [2] [4], indicating that the compound is less dense than water. This density value reflects the molecular packing efficiency and the balance between the aromatic phenyl ring and the aliphatic pentyne chain. The refractive index, measured at 20°C using the sodium D-line (nD20), falls within the range of 1.54-1.542 [1] [2] [4], which is characteristic of aromatic-aliphatic compounds and indicates significant light-bending properties due to the conjugated π-electron system.
| Property | Value | Unit |
|---|---|---|
| Boiling Point | 213-215 | °C |
| Boiling Point | 486-487.2 | K |
| Density | 0.903-0.911 | g/cm³ |
| Refractive Index (nD20) | 1.54-1.542 | - |
The solubility profile of 1-phenyl-1-pentyne is dominated by its hydrophobic nature. The compound is not miscible with water or exhibits difficult mixing characteristics [1] [2] [5], which is expected for a molecule lacking polar functional groups. This poor water solubility is attributed to the non-polar nature of both the aromatic ring and the alkyne functionality, resulting in unfavorable interactions with the polar water molecules.
In contrast, 1-phenyl-1-pentyne demonstrates good solubility in organic solvents [5] [6], particularly non-polar and moderately polar solvents such as benzene, toluene, and other aromatic hydrocarbons. The LogP (octanol/water partition coefficient) value of 4.18 [7] confirms the highly lipophilic nature of this compound, indicating a strong preference for the organic phase over the aqueous phase.
| Solvent Type | Solubility |
|---|---|
| Water | Not miscible/difficult to mix |
| Organic Solvents | Good solubility |
| LogP (octanol/water) | 4.18 |
The thermodynamic properties of 1-phenyl-1-pentyne have been calculated using computational methods and provide insight into the energetic characteristics of this compound. The standard enthalpy of formation in the gas phase is 238.46 kJ/mol [8], indicating the energy required to form one mole of the compound from its constituent elements in their standard states. This positive value reflects the energetic cost of forming the carbon-carbon triple bond and the aromatic-aliphatic connectivity.
The Gibbs free energy of formation stands at 356.95 kJ/mol [8], suggesting that the compound is thermodynamically unstable relative to its constituent elements under standard conditions. The enthalpy of vaporization is 44.51 kJ/mol [8], which represents the energy required to convert the liquid to vapor at the boiling point. This value is consistent with the presence of significant intermolecular forces due to the aromatic ring system.
Critical properties include a critical temperature of 716.94 K [8], critical pressure of 3145.56 kPa [8], and critical volume of 0.505 m³/kmol [8]. These values define the conditions at which the liquid-gas phase boundary disappears and are essential for understanding the compound's behavior under extreme conditions.
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation | 238.46 | kJ/mol |
| Gibbs Free Energy of Formation | 356.95 | kJ/mol |
| Enthalpy of Vaporization | 44.51 | kJ/mol |
| Enthalpy of Fusion | 21.41 | kJ/mol |
| Heat Capacity (298-717 K) | 268.36-346.26 | J/mol·K |
| Critical Temperature | 716.94 | K |
| Critical Pressure | 3145.56 | kPa |
| Critical Volume | 0.505 | m³/kmol |
The electronic structure of 1-phenyl-1-pentyne is characterized by the hybridization states of its carbon atoms and the resulting molecular geometry. The alkyne carbon atoms exhibit sp hybridization [9] [10], creating a linear arrangement at the triple bond with a bond angle of 180°. This linear geometry is a defining characteristic of alkynes and results from the formation of two π-bonds perpendicular to each other and to the σ-bond framework.
The phenyl ring maintains its characteristic aromatic electronic structure with delocalized π-electrons across the six-membered ring. The connection between the aromatic system and the alkyne functionality creates an extended π-conjugation system, though the degree of electronic communication between these systems depends on the molecular conformation.
The ionization energy of 1-phenyl-1-pentyne is 8.29 ± 0.02 eV [8], which represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO). This value is consistent with aromatic-alkyne compounds and reflects the stabilization provided by the aromatic ring system.
| Property | Value |
|---|---|
| Alkyne Carbon Hybridization | sp |
| Molecular Geometry at Triple Bond | Linear |
| Bond Angle at Triple Bond | 180° |
| Ionization Energy | 8.29 ± 0.02 eV |
The dipole moment and polarizability of 1-phenyl-1-pentyne are important electronic properties that influence its intermolecular interactions and reactivity. Due to the symmetrical nature of the molecule and the lack of strongly polar functional groups, the compound exhibits a relatively small dipole moment. The aromatic ring and the alkyne functionality both contribute to the overall electronic distribution, but the molecule lacks significant charge separation.
The polarizability of 1-phenyl-1-pentyne is expected to be substantial due to the presence of the aromatic π-electron system and the alkyne triple bond. Both of these features contain loosely held π-electrons that can be easily distorted by external electric fields, contributing to enhanced polarizability compared to saturated hydrocarbons of similar molecular weight.
The topological polar surface area of 1-phenyl-1-pentyne is 0 Ų [7], confirming the absence of polar functional groups. The molecule contains no hydrogen bond donors or acceptors [7], which is consistent with its poor water solubility and preference for non-polar environments. The compound possesses two rotatable bonds [7], corresponding to the single bonds in the propyl chain connecting the phenyl ring to the alkyne functionality.
| Property | Value |
|---|---|
| Topological Polar Surface Area | 0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 0 |
| Rotatable Bonds | 2 |
Irritant